1-(2-ethoxyphenyl)-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)urea
CAS No.: 1171767-73-9
Cat. No.: VC11961582
Molecular Formula: C17H17N3O3
Molecular Weight: 311.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1171767-73-9 |
|---|---|
| Molecular Formula | C17H17N3O3 |
| Molecular Weight | 311.33 g/mol |
| IUPAC Name | 1-(2-ethoxyphenyl)-3-(2-oxo-1,3-dihydroindol-5-yl)urea |
| Standard InChI | InChI=1S/C17H17N3O3/c1-2-23-15-6-4-3-5-14(15)20-17(22)18-12-7-8-13-11(9-12)10-16(21)19-13/h3-9H,2,10H2,1H3,(H,19,21)(H2,18,20,22) |
| Standard InChI Key | USYBDMMHOKLGTC-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC=C1NC(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
| Canonical SMILES | CCOC1=CC=CC=C1NC(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Introduction
The compound 1-(2-ethoxyphenyl)-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)urea is a complex organic molecule that combines elements of both urea and indole chemistry. Despite the lack of specific information on this compound in the provided search results, we can deduce its structure and potential applications based on related compounds and general principles of organic chemistry.
Synthesis and Preparation
The synthesis of 1-(2-ethoxyphenyl)-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)urea likely involves a condensation reaction between the appropriate amine and isocyanate precursors. This process typically requires careful control of reaction conditions to ensure the formation of the desired product.
Synthesis Steps
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Preparation of Precursors: Synthesize or obtain the necessary precursors, such as 2-ethoxyaniline and 2-oxo-2,3-dihydro-1H-indol-5-yl isocyanate.
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Condensation Reaction: React the amine with the isocyanate in a suitable solvent under conditions that favor the formation of the urea linkage.
Biological and Chemical Applications
Urea derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. The indole moiety is also a common feature in many biologically active compounds.
Potential Applications
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Pharmaceuticals: The compound could be evaluated for its potential as a therapeutic agent, particularly in areas where urea and indole derivatives have shown promise.
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Biological Studies: Investigate its interaction with enzymes or receptors to understand its mechanism of action.
Urea Derivatives
Urea derivatives, such as those discussed in and , have been extensively studied for their biological activities. These compounds often exhibit potent inhibitory effects against enzymes like urease and have shown antiproliferative activity against cancer cell lines.
Indole Derivatives
Indole-based compounds are known for their diverse pharmacological properties. For example, indole derivatives have been explored for their anticancer and antimicrobial activities.
Future Directions
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Synthetic Optimization: Develop efficient synthesis protocols to produce the compound in high yield and purity.
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Biological Evaluation: Conduct thorough biological assessments to determine its therapeutic potential.
Data Tables
| Compound | Molecular Formula | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|
| 1-(2-ethoxyphenyl)-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)urea | CHNO | Approximately 324 | Pharmaceuticals, Biological Studies |
| Ethyl 2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetate | CHNO | 217.22 | Chemical Synthesis Intermediates |
| 1-Aroyl-3-[3-chloro-2-methylphenyl]thiourea | Variable | Variable | Urease Inhibition |
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